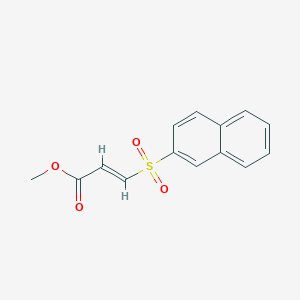

methyl 3-(2-naphthylsulfonyl)acrylate

Description

Properties

IUPAC Name |

methyl (E)-3-naphthalen-2-ylsulfonylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4S/c1-18-14(15)8-9-19(16,17)13-7-6-11-4-2-3-5-12(11)10-13/h2-10H,1H3/b9-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUCBQFLJRUKAIQ-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CS(=O)(=O)C1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/S(=O)(=O)C1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Polymer Chemistry

Synthesis of Polymers

Methyl 3-(2-naphthylsulfonyl)acrylate can serve as a monomer in the synthesis of polymeric materials. Its structure allows for copolymerization with other acrylates, leading to materials with tailored properties. For instance, the introduction of sulfonyl groups can enhance the thermal stability and mechanical properties of the resulting polymers.

Applications in Coatings and Adhesives

Polymers derived from this compound are explored for use in coatings and adhesives due to their excellent adhesion properties and resistance to environmental degradation. These materials are particularly useful in industries requiring durable and weather-resistant coatings.

| Application Area | Description |

|---|---|

| Coatings | Used in protective and decorative coatings due to enhanced durability. |

| Adhesives | Provides strong bonding capabilities for various substrates. |

Medicinal Chemistry

Potential Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit antimicrobial properties. Studies have shown that derivatives of sulfonyl-containing acrylates can inhibit bacterial growth, suggesting that this compound may also possess similar bioactivity.

Case Study: Antimicrobial Screening

A study evaluated a series of methyl sulfone compounds for their antimicrobial activity, revealing that certain derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria. This suggests potential for developing new antimicrobial agents based on the structure of this compound.

| Compound | Activity |

|---|---|

| 3f | High inhibition zone against bacteria |

| 3i | Effective against fungal strains |

Materials Science

Use in Advanced Materials

The unique properties of this compound make it suitable for developing advanced materials such as hydrogels and nanocomposites. These materials can be utilized in biomedical applications, including drug delivery systems and tissue engineering scaffolds.

Innovative Applications

Recent studies have highlighted the potential of using sulfonyl acrylates in creating smart materials that respond to environmental stimuli (e.g., pH or temperature changes). This adaptability is crucial for applications in responsive drug delivery systems.

| Material Type | Application |

|---|---|

| Hydrogels | Used for drug delivery systems |

| Nanocomposites | Employed in tissue engineering |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between methyl 3-(2-naphthylsulfonyl)acrylate and related acrylate derivatives:

Key Comparative Insights:

- Electronic Effects : The 2-naphthylsulfonyl group in the target compound contrasts with electron-donating groups (e.g., methoxy in ) or π-conjugating moieties (e.g., thienyl in ). Sulfonyl groups increase electrophilicity, favoring reactions like nucleophilic additions, whereas methoxy groups may stabilize intermediates via resonance .

- Biochemical Relevance : Hydroxyphenyl derivatives (–10) are prioritized in drug discovery due to hydrogen-bonding capabilities, whereas sulfonamide/sulfonyl groups (e.g., ) enhance binding to biological targets .

- Material Science : Thienyl-substituted acrylates () are leveraged for optoelectronic properties, whereas naphthylsulfonyl derivatives might find niche roles in high-performance polymers .

Research Findings and Data

- Spectroscopic Data : Methyl 3-(4-hydroxyphenyl)acrylate () and related compounds are characterized by NMR and MS, providing benchmarks for structural validation of the target compound .

- Safety and Handling : Methyl acrylate derivatives (CAS 96-33-3) are regulated for flammability and toxicity (–7), implying similar precautions for sulfonylated variants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.